L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine is a peptide composed of seven amino acids: lysine, cysteine, cysteine, tyrosine, serine, valine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, tyrosine, cysteine, cysteine, lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify the side chains.
Major Products
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds.
Modified Peptides: Substitution reactions can yield peptides with altered side chains, potentially enhancing their stability or activity.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which may stabilize the peptide structure and influence its biological activity. The peptide can interact with cellular receptors, enzymes, and other proteins, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-cysteinyl-L-cysteinyl-L-tyrosyl-L-seryl-L-valylglycine: Unique due to its specific sequence and potential for disulfide bond formation.
This compound: Similar peptides with different amino acid sequences may exhibit distinct properties and activities.
Uniqueness
This compound is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing the peptide’s stability and potential biological activity.
Eigenschaften
CAS-Nummer |
274249-90-0 |
---|---|
Molekularformel |
C31H50N8O10S2 |
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N8O10S2/c1-16(2)25(31(49)34-12-24(42)43)39-28(46)21(13-40)36-27(45)20(11-17-6-8-18(41)9-7-17)35-29(47)23(15-51)38-30(48)22(14-50)37-26(44)19(33)5-3-4-10-32/h6-9,16,19-23,25,40-41,50-51H,3-5,10-15,32-33H2,1-2H3,(H,34,49)(H,35,47)(H,36,45)(H,37,44)(H,38,48)(H,39,46)(H,42,43)/t19-,20-,21-,22-,23-,25-/m0/s1 |
InChI-Schlüssel |
BXUVJTDTXSUFCQ-RYBBFAMKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.